Reduced Conformational Flexibility: Rotatable Bond Count of 1 Versus 2 in the Des-Methyl Analog
The α-methyl group in 1-(1H-indol-2-yl)ethan-1-amine reduces the number of freely rotatable bonds in the ethylamine sidechain from 2 (in the des-methyl analog) to 1, as confirmed by both Fluorochem and ChemSpace structural data [1]. This conformational restriction may limit the accessible orientations of the primary amine relative to the indole ring, a parameter relevant when the compound is used as a chiral building block or as a conformationally constrained pharmacophore probe.
| Evidence Dimension | Rotatable bond count (conformational freedom) |
|---|---|
| Target Compound Data | 1 rotatable bond |
| Comparator Or Baseline | 2-(1H-Indol-2-yl)ethanamine (CAS 496-42-4): 2 rotatable bonds |
| Quantified Difference | 1 fewer rotatable bond (50% reduction) |
| Conditions | Calculated from SMILES structures; confirmed by vendor technical datasheets from Fluorochem and MolBiC IDRBLab |
Why This Matters
A 50% reduction in rotatable bonds directly impacts conformational entropy and may enhance binding selectivity in target-based screens or simplify stereochemical outcomes in asymmetric synthesis.
- [1] MolBiC IDRBLab. Compound Information: 2-(1H-Indol-2-yl)ethanamine (CID 439752). Rotatable Bonds = 2. View Source
